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Introduction
DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical

component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-

based therapeutics, particularly small interfering RNA (siRNA). Its rational design represents a

significant advancement in the field of drug delivery, addressing key challenges in the safe and

effective transport of genetic material to target cells. This technical guide provides an in-depth

overview of the discovery, development, and key characteristics of DLin-K-C3-DMA, offering

valuable insights for researchers and professionals in the field of drug development.

DLin-K-C3-DMA belongs to a series of dilinoleyl-based lipids that were developed through

systematic structure-activity relationship (SAR) studies to optimize the in vivo delivery of

siRNA. These efforts built upon earlier generations of lipids, such as DLin-DMA, with the goal

of enhancing potency and improving the therapeutic index. The "K" in its nomenclature refers to

the ketal linker, a key structural feature that, along with the dimethylamino (DMA) headgroup,

plays a crucial role in its function.

Physicochemical and In Vivo Efficacy Data
The efficacy of ionizable lipids in LNP formulations is intrinsically linked to their

physicochemical properties, most notably their apparent acid dissociation constant (pKa). The

pKa dictates the ionization state of the lipid within different biological environments, a critical
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factor for both siRNA encapsulation and its subsequent release into the cytoplasm. An optimal

pKa allows the LNP to remain relatively neutral in the bloodstream at physiological pH,

minimizing non-specific interactions and toxicity, while becoming positively charged in the

acidic environment of the endosome, which facilitates endosomal escape.

Quantitative data for DLin-K-C3-DMA and its close structural analogs are summarized in the

tables below. This data highlights the structure-activity relationships within this class of

ionizable lipids.

Lipid
Molecular
Formula

CAS Number Apparent pKa Reference

DLin-K-C3-DMA C44H81NO2 1217306-46-1 6.4 [1]

DLin-KC2-DMA C43H79NO2 1190197-97-7 6.7 [2]

DLin-MC3-DMA C43H79NO2 1224606-06-7 6.44 [3][4][5]

Table 1: Physicochemical Properties of DLin-K-C3-DMA and Related Ionizable Lipids.

The in vivo efficacy of these lipids is often evaluated by their ability to silence the expression of

a specific gene, such as Factor VII in the liver. The median effective dose (ED50) is a key

metric for this assessment. While a specific ED50 for DLin-K-C3-DMA is not readily available

in the public domain, the potencies of its close analogs provide a strong indication of its

expected high efficacy.

Lipid Target Gene ED50 (mg/kg) Animal Model Reference

DLin-KC2-DMA Factor VII ~0.02 Rodent

DLin-MC3-DMA Factor VII 0.005 Mouse

DLin-MC3-DMA
Transthyretin

(TTR)
0.03

Non-human

primate

Table 2: In Vivo Gene Silencing Efficacy of DLin-K-DMA Analogs.

Experimental Protocols
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The following protocols are based on established methods for the formulation and in vivo

evaluation of lipid nanoparticles containing ionizable lipids from the DLin-K-DMA series and are

adaptable for DLin-K-C3-DMA.

Protocol 1: Synthesis of DLin-K-C3-DMA
A detailed, step-by-step synthesis protocol for DLin-K-C3-DMA is not publicly available and is

likely proprietary. However, the general synthesis of 2,2-dialkyl-4-(dimethylaminoalkyl)--

dioxolanes involves the reaction of a diol with a ketone. The synthesis of related 1,3-dioxolane

structures has been described in the literature and generally proceeds via the acid-catalyzed

reaction of a ketone with an epoxide or a diol.

Protocol 2: Formulation of DLin-K-C3-DMA Lipid
Nanoparticles (LNPs)
This protocol is adapted from established methods for formulating LNPs with the structurally

similar DLin-MC3-DMA.

Materials:

DLin-K-C3-DMA

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000])

siRNA (targeting the gene of interest)

Ethanol (absolute)

Citrate buffer (e.g., 50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer
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Procedure:

Preparation of Lipid Stock Solution:

Dissolve DLin-K-C3-DMA, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at a

molar ratio of 50:10:38.5:1.5. The total lipid concentration should be in the range of 10-20

mg/mL.

Ensure all lipids are fully dissolved. Gentle warming may be required.

Preparation of siRNA Solution:

Dissolve the siRNA in citrate buffer (pH 4.0) at a suitable concentration (e.g., 0.5-1.0

mg/mL).

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g.,

3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of

the LNPs.

Dialysis and Concentration:

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove

ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight

cutoff (e.g., 10 kDa).

Concentrate the dialyzed LNPs to the desired final concentration using a suitable method

such as tangential flow filtration.

Characterization:

Determine the particle size and polydispersity index (PDI) using dynamic light scattering

(DLS).
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Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Determine the final siRNA concentration.

Protocol 3: In Vivo Evaluation of DLin-K-C3-DMA LNPs
This protocol describes a general method for assessing the in vivo gene silencing efficacy of

DLin-K-C3-DMA LNPs in a mouse model.

Materials:

DLin-K-C3-DMA LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII).

Control LNPs (e.g., containing a non-targeting control siRNA).

C57BL/6 mice (or other appropriate strain).

Saline solution for injection.

Anesthesia.

Materials for blood collection and tissue harvesting.

qRT-PCR reagents for measuring mRNA levels.

ELISA or activity assay kits for measuring protein levels.

Procedure:

Animal Dosing:

Acclimatize mice for at least one week before the experiment.

Dilute the LNP formulations to the desired concentration in sterile saline.

Administer the LNP formulations to the mice via intravenous (i.v.) injection (e.g., through

the tail vein). Include a vehicle control group (saline) and a control LNP group. Dose levels

will depend on the expected potency (e.g., ranging from 0.01 to 1.0 mg/kg siRNA).
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Sample Collection:

At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice.

Collect blood samples via cardiac puncture for serum analysis.

Perfuse the animals with saline and harvest the target organ (e.g., liver).

Analysis:

mRNA Knockdown: Extract total RNA from the harvested tissue and perform quantitative

real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a

housekeeping gene.

Protein Reduction: Measure the concentration of the target protein in the serum using an

ELISA or a functional activity assay.

Data Analysis:

Calculate the percentage of gene knockdown relative to the saline-treated control group.

Determine the ED50 by plotting the percentage of gene silencing against the administered

dose.

Signaling Pathways and Experimental Workflows
The mechanism of siRNA delivery by LNPs containing ionizable lipids like DLin-K-C3-DMA
involves a series of steps that are critical for the successful delivery of the siRNA to the

cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

Bloodstream (pH 7.4)
Target Cell

LNP (Neutral Charge) EndocytosisApoE Binding Early Endosome (pH ~6.5) Late Endosome (pH ~5.5)

Endosomal Maturation
(Proton Pumping) Cytoplasm

Endosomal Escape
(LNP Protonation,

Membrane Disruption) RISC EngagementsiRNA Release mRNA Cleavage
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Click to download full resolution via product page

Caption: LNP-mediated siRNA delivery pathway.

The experimental workflow for developing and evaluating DLin-K-C3-DMA based LNPs follows

a logical progression from synthesis and formulation to in vitro and in vivo testing.
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DLin-K-C3-DMA Synthesis
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Caption: Experimental workflow for DLin-K-C3-DMA LNP development.

Structure-Activity Relationship

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b11929195?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929195?utm_src=pdf-body
https://www.benchchem.com/product/b11929195?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The development of the DLin-K-DMA series of lipids was guided by a rational design approach

to understand and optimize the relationship between the lipid structure and its in vivo gene

silencing activity. Key structural features that influence efficacy include:

The Alkyl Chains: The use of two linoleyl chains provides an optimal degree of unsaturation,

which is thought to contribute to the fusogenic properties of the lipid and its ability to disrupt

the endosomal membrane.

The Linker: The ketal linker in DLin-K-C3-DMA is a critical innovation. The nature of the

linker between the hydrophobic tails and the hydrophilic headgroup influences the stability

and biodegradability of the lipid, as well as its pKa.

The Headgroup: The dimethylamino headgroup is ionizable. The pKa of this group is a

dominant factor in determining in vivo activity. A pKa in the range of 6.2-6.5 has been shown

to be optimal for hepatic gene silencing. This allows the LNP to be relatively neutral at

physiological pH and become cationic in the acidic endosome, facilitating endosomal

escape. The length of the alkyl chain connecting the DMA to the dioxolane ring also

modulates the pKa and, consequently, the in vivo activity.

The logical progression in the DLin-K-DMA series demonstrates this principle. For instance, the

difference between DLin-KC2-DMA and DLin-K-C3-DMA lies in the length of the spacer

between the dioxolane ring and the dimethylamino group, which fine-tunes the pKa and

ultimately impacts the in vivo potency.
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Caption: Structure-activity relationship of DLin-K-C3-DMA.

Conclusion
DLin-K-C3-DMA represents a highly optimized ionizable lipid for the systemic delivery of

siRNA. Its rational design, guided by a deep understanding of structure-activity relationships,

has led to a molecule with a pKa value finely tuned for potent in vivo gene silencing. The

protocols and data presented in this guide provide a comprehensive resource for researchers

working to harness the therapeutic potential of RNAi through advanced LNP delivery systems.

Further research into novel ionizable lipids continues to build on the foundation laid by the

development of the DLin-K-DMA series, paving the way for the next generation of genetic

medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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